3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid
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Overview
Description
3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid is a halogenated thiophene derivative Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid typically involves halogenation and functional group transformations. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using reagents such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications in organic synthesis and materials science.
Scientific Research Applications
3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethyl)thiophene
- 3-Bromo-5-(trifluoromethyl)thiophene
- 2,5-Dibromo-3,4-difluorothiophene
Uniqueness
3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1,5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAMFVDQEZZAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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